1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate

Vue d'ensemble

Description

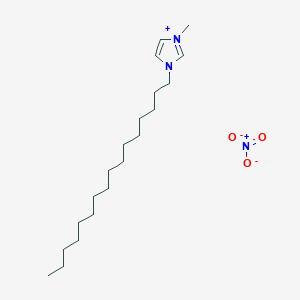

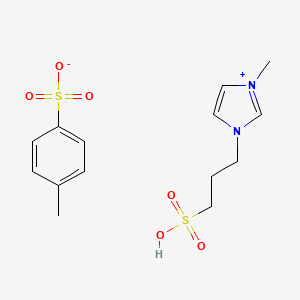

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate is a chemical compound with the molecular formula C10H19N3O3 . It is related to 1-Hexyl-3-methyl-1H-imidazol-3-ium hydrogensulfate, which is a colorless to yellow liquid or semi-solid or solid substance .

Molecular Structure Analysis

The molecular weight of 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate is 229.28 g/mol . The InChI code isInChI=1S/C10H19N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-10H,3-7H2,1-2H3;/q+1;-1 . The Canonical SMILES is CCCCCCN1C=CN+C.N+([O-])[O-] . Physical And Chemical Properties Analysis

The density of 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate is 1.103 g/cm3 at 24 °C . It has a topological polar surface area of 71.7 Ų and a rotatable bond count of 5 .Applications De Recherche Scientifique

Catalysis : 1H-imidazol-3-ium trinitromethanide [HIMI]C(NO2)3 serves as a green and recyclable nanostructured ionic liquid (NIL) catalyst for synthesizing imidazo[1,2-a]pyrimidine-3-carbonitriles, offering short reaction times and high yields (Yarie et al., 2018).

Biological Activities : Some imidazolium salts, including variations of 1-Hexyl-3-methyl-1H-imidazol-3-ium, show potential as antibiotics against bacteria and cancer cells, demonstrating effectiveness on specific bacterial strains and cancer cell lines (Uluçam & Turkyilmaz, 2018).

Nitration of Aromatic Compounds : 3-Methyl-1-sulfonic acid imidazolium nitrate is effective in nitrating aromatic compounds, including aniline derivatives, to produce nitroarenes in acidic media (Zolfigol et al., 2012).

Corrosion Inhibition : New imidazol-1-ium bromide derivative surfactants, including those derived from 1-Hexyl-3-methyl-1H-imidazol-3-ium, effectively inhibit carbon steel corrosion in HCl solutions by forming a protective film on the metal surface (Abd El-Maksoud et al., 2021).

Extraction and Separation : Symmetric imidazolium bromides with n-butyl groups effectively extract 99.24% of Cd(II) from acidic iodide solutions, with minimal extraction of Ni(II), indicating potential in selective extraction processes (Eyupoglu & Polat, 2015).

Synthesis of Novel Compounds : [MIM-NO2]C(NO2)3, a novel green nano ionic liquid, efficiently catalyzes the synthesis of novel Biginelli-type compounds, providing cost-effective, effective, and reusable catalysts for green chemistry applications (Khazaei et al., 2016).

Conversion of Alcohols : The ionic liquid [Hmim][NO3] has been used for the efficient conversion of methoxymethyl-protected alcohols into nitriles and iodides under microwave irradiation, yielding various products in high yields (Noei & Mirjafari, 2014).

Dispersing Asphaltenes : Ionic liquids, including those based on imidazolium, effectively disperse asphaltenes in heavy oil, enhancing oil recovery and transportation processes (Ogunlaja et al., 2014).

Chromatographic Analysis : BMIMPF6 is used in ion exchange chromatography to separate inorganic anions, enabling the detection of nitrate in water samples, showcasing its application in environmental monitoring (Di et al., 2018).

Structural Analysis : The hydrated salt (C10H18N8S2)2[BiCl6]NO32H2O, which is related to the imidazolium structure, reveals complex hydrogen bonds and interactions, offering insights into molecular design and interactions (Hossain, 2013).

Propriétés

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-10H,3-7H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMXRJQRVFBTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one](/img/structure/B8208585.png)

![Benzyl 2-[[cyclohexylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-5-hydroxypiperidine-1-carboxylate](/img/structure/B8208590.png)

![Benzyl 2-[(cyclohexylmethylamino)methyl]-5-hydroxypiperidine-1-carboxylate](/img/structure/B8208598.png)

![1-Methyl-2-(1-methylpyrazolo[3,4-b]pyridin-6-yl)hydrazine](/img/structure/B8208621.png)